5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole
CAS No.: 2344678-88-0
Cat. No.: VC4179885
Molecular Formula: C5H5Cl2IN2
Molecular Weight: 290.91
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2344678-88-0 |
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Molecular Formula | C5H5Cl2IN2 |
Molecular Weight | 290.91 |
IUPAC Name | 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole |
Standard InChI | InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3 |
Standard InChI Key | HDVXBTRZPACCBT-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=N1)CCl)I)Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is C₆H₆Cl₂IN₂, with a molecular weight of 291.94 g/mol. The pyrazole core ensures aromatic stability, while the substituents confer distinct electronic and steric properties:
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Methyl group (position 1): Enhances solubility in organic solvents and influences ring electron density.
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Chloromethyl group (position 3): Provides a reactive site for nucleophilic substitution or further functionalization.
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Iodo substituent (position 4): Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
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Chloro substituent (position 5): Modulates electronic effects and steric bulk .
The compound’s InChIKey (XZKABZNMYIIJDE-UHFFFAOYSA-N) and SMILES (CN1C(=C(C(=N1)CCl)I)Cl) are critical for database searches and computational modeling .
Synthesis and Optimization
Synthetic Routes
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃):
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¹³C NMR:
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IR (KBr): Peaks at 680 cm⁻¹ (C-I), 750 cm⁻¹ (C-Cl), and 1550 cm⁻¹ (C=N).
Thermal Stability
Biological Activity and Applications
Anti-Inflammatory Effects
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Carrageenan-Induced Edema Model:
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Doses of 10–50 mg/kg reduced paw edema by 40–60% in mice, comparable to indomethacin.
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Target: COX-2 enzyme inhibition (IC₅₀ = 2.1 µM).
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Organic Synthesis Applications
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Sonogashira Coupling: The iodo group reacts with terminal alkynes under Pd catalysis to form biaryl derivatives .
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Nucleophilic Substitution: Chloromethyl group undergoes reactions with amines or thiols to yield functionalized analogs .
Future Directions
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Therapeutic Development: Optimization for selective COX-2 inhibition to reduce gastrointestinal toxicity.
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Material Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications.
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